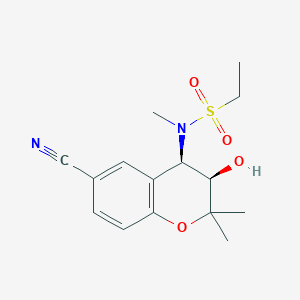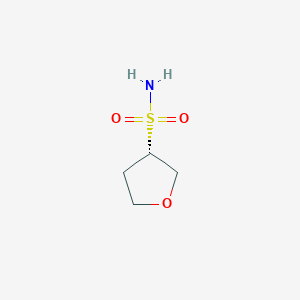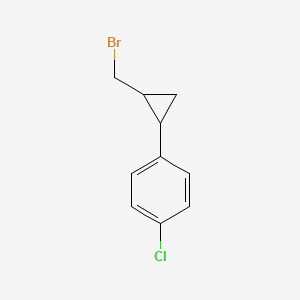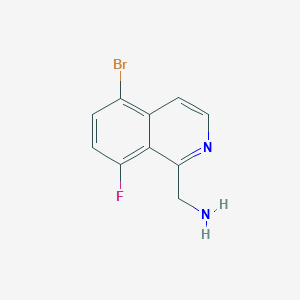
N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chroman ring system, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of functional groups such as cyano, hydroxy, and sulfonamide adds to its chemical versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized via a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Hydroxylation: The hydroxy group can be introduced via an oxidation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Industrial Applications:
作用機序
The mechanism of action of N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the sulfonamide group can enhance binding affinity through additional interactions with the target molecule.
類似化合物との比較
Similar Compounds
- N-((3R,4R)-4-Hydroxy-3-methoxychroman-6-yl)-N-methylethanesulfonamide
- N-((3R,4R)-6-Cyano-3-methoxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide
- N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-ethylmethanesulfonamide
Uniqueness
N-((3R,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-methylethanesulfonamide is unique due to the combination of its functional groups and stereochemistry. The presence of both cyano and sulfonamide groups provides a versatile platform for chemical modifications, while the specific stereochemistry can influence its biological activity and binding properties.
特性
分子式 |
C15H20N2O4S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
N-[(3R,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide |
InChI |
InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14-/m1/s1 |
InChIキー |
HVSJHHXUORMCGK-ZIAGYGMSSA-N |
異性体SMILES |
CCS(=O)(=O)N(C)[C@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O |
正規SMILES |
CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride](/img/structure/B13347156.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13347158.png)


![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13347172.png)
![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)




![tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B13347192.png)
![5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid](/img/structure/B13347203.png)
![3,11-Dibromodibenzo[a,j]phenazine](/img/structure/B13347218.png)

